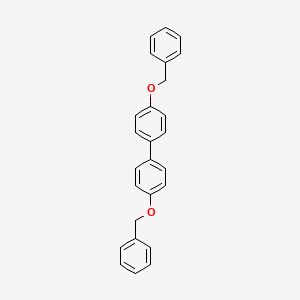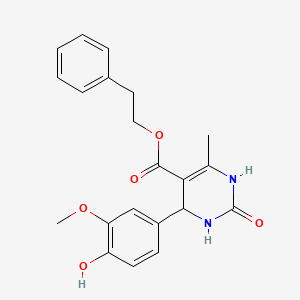
4,4'-Bis(benzyloxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(benzyloxy)-1,1’-biphenyl is an organic compound with the molecular formula C26H22O2 It is a biphenyl derivative where each phenyl ring is substituted with a benzyloxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(benzyloxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4,4’-dihydroxybiphenyl+2benzyl bromideK2CO3,DMF4,4’-Bis(benzyloxy)-1,1’-biphenyl+2KBr
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(benzyloxy)-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(benzyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Biphenyl alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(benzyloxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism by which 4,4’-Bis(benzyloxy)-1,1’-biphenyl exerts its effects depends on the specific application. In general, the benzyloxy groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and interaction with other molecules. The biphenyl core provides structural rigidity and stability, making it a valuable scaffold in molecular design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar biphenyl core with amino groups instead of benzyloxy groups.
4,4’-Bis(imidazolyl)diphenyl ether: Contains imidazolyl groups, used in metal-organic frameworks.
4,4’-Bis(2-benzoxazolyl)stilbene: Contains benzoxazolyl groups, used as optical brighteners.
Uniqueness
4,4’-Bis(benzyloxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The benzyloxy groups enhance its solubility in organic solvents and provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C26H22O2 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-phenylmethoxy-4-(4-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C26H22O2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
InChI-Schlüssel |
KVICJUQJPCCWNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706946.png)
![N-[[4-(dimethylamino)benzylidene]amino]-2-furamide](/img/structure/B11706954.png)
![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11706957.png)
![17-(4-Fluorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11706965.png)
![1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one](/img/structure/B11706966.png)
![8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11706970.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706973.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11706983.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11706994.png)
![Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-chlorobenzohydrazide](/img/structure/B11706998.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11706999.png)
![(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11707006.png)
